molecular formula C11H11ClO B1324727 3-Chlorophenyl cyclobutyl ketone CAS No. 898790-62-0

3-Chlorophenyl cyclobutyl ketone

Cat. No.: B1324727
CAS No.: 898790-62-0
M. Wt: 194.66 g/mol
InChI Key: LWVINGNTSZVZHE-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a cyclobutyl ring attached to a ketone group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cyclobutyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl cyclobutyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 3-chlorophenyl cyclobutyl carboxylic acid.

    Reduction: 3-chlorophenyl cyclobutyl alcohol.

    Substitution: 3-methoxyphenyl cyclobutyl ketone (when chlorine is substituted with methoxy group).

Scientific Research Applications

3-Chlorophenyl cyclobutyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential pharmacological properties and its use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chlorophenyl cyclobutyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The chlorine atom can influence the reactivity of the compound by withdrawing electron density from the phenyl ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    3-Chlorophenyl cyclopropyl ketone: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    3-Chlorophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    3-Chlorophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness: 3-Chlorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVINGNTSZVZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642526
Record name (3-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-62-0
Record name (3-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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